Alumanyloxysilane

Description

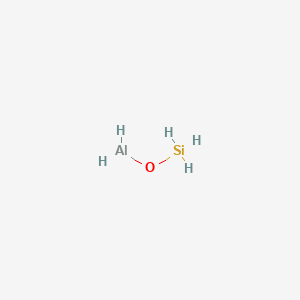

Structure

2D Structure

Properties

CAS No. |

37361-47-0 |

|---|---|

Molecular Formula |

AlH5OSi |

Molecular Weight |

76.106 g/mol |

IUPAC Name |

alumanyloxysilane |

InChI |

InChI=1S/Al.H3OSi.2H/c;1-2;;/h;2H3;;/q+1;-1;; |

InChI Key |

HUIQQTPIMCOSJX-UHFFFAOYSA-N |

Canonical SMILES |

O([AlH2])[SiH3] |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Analytical Characterization of Alumanyloxysilane

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a versatile method for investigating the chemical structure, three-dimensional arrangement, and dynamics of solid compounds like alumanyloxysilane. mdpi.comucl.ac.uk It provides detailed information on the local geometry and electronic structure by probing orientation-dependent nuclear interactions. mdpi.com

27Al MAS-NMR is a primary technique for characterizing the coordination environment of aluminum atoms in aluminosilicates. cambridge.orgschweizerbart.de The 27Al chemical shift provides information about the coordination number of the aluminum, with distinct ranges for tetrahedrally (AlO4) and octahedrally (AlO6) coordinated aluminum. schweizerbart.dersc.org

Tetrahedrally coordinated aluminum ( acs.orgAl) typically resonates in the chemical shift range of 50–80 ppm. schweizerbart.dersc.org For instance, in some aluminosilicate (B74896) glasses, the 27Al chemical shift for tetrahedral Al is observed in this frequency region. schweizerbart.de In certain nanoporous aluminosilicates, signals for 4-coordinated Al species (AlO4) are seen at approximately 57 ppm. rsc.org The chemical shifts for fully connected AlO4 tetrahedra are often found around 80 ppm. rsc.org

Octahedrally coordinated aluminum ( acs.orgAl), on the other hand, resonates at lower chemical shifts, typically between 0 and 10 ppm. schweizerbart.dersc.org For example, a signal for 6-coordinated Al species (AlO6) has been observed at 5 ppm in some porous aluminosilicates. rsc.org The presence of acs.orgAl can indicate the transformation of aluminum coordination, for instance, due to interaction with aqueous fluids. schweizerbart.de

Advanced techniques like two-dimensional 27Al Triple-Quantum MAS (TQ/MAS) NMR can resolve different aluminum species with greater clarity. acs.orgchemrxiv.org This method helps to distinguish between various [AlO4]– and other aluminum centers based on their isotropic chemical shift (δiso) and quadrupolar coupling constant (CQ). acs.orgchemrxiv.org There is an inverse correlation between the symmetry of the Al center and the observed CQ, with values ranging from 4.4 MHz for distorted [AlO4]– to 15.1 MHz for [THF–AlO3]. acs.orgchemrxiv.org Double-resonance NMR techniques, such as 27Al{29Si} and 27Al{1H} Rotational Echo Double Resonance (REDOR), can provide further insights into the connectivity between aluminum, silicon, and hydrogen atoms. rsc.orgrsc.org

Table 1: Typical 27Al NMR Chemical Shifts for Aluminum Coordination States in Aluminosilicates

| Coordination State | Typical Chemical Shift (ppm) | Reference |

| Tetrahedral (AlO4) | 50 - 80 | schweizerbart.dersc.org |

| Octahedral (AlO6) | 0 - 10 | schweizerbart.dersc.org |

| [AlO4]– (distorted) | 4.4 MHz (CQ) | acs.orgchemrxiv.org |

| [THF–AlO3] | 15.1 MHz (CQ) | acs.orgchemrxiv.org |

29Si NMR spectroscopy is a powerful tool for studying the degree of condensation and the local environment of silicon atoms in aluminosilicates. acs.orgresearchgate.net The chemical shift of 29Si is sensitive to the number of neighboring aluminum atoms connected to the SiO4 tetrahedron through an oxygen bridge. This is commonly described by the Qn(mAl) notation, where 'n' is the number of bridging oxygen atoms connecting to other tetrahedra (Si or Al), and 'm' is the number of neighboring aluminum atoms. researchgate.net

The 29Si MAS NMR spectra of aluminosilicates often show a broad resonance that can be deconvoluted into several Gaussian peaks, each corresponding to a different Q4(mAl) environment. acs.org The typical chemical shift ranges for these units are as follows:

Q4(4Al): around -85 ppm

Q4(3Al): around -92 ppm

Q4(2Al): around -97 ppm

Q4(1Al): around -102 ppm

Q4(0Al): around -107 ppm

Table 2: 29Si NMR Chemical Shift Ranges for Q4(mAl) Units in Aluminosilicates

| Silicon Unit | Typical Chemical Shift (ppm) | Reference |

| Q4(4Al) | ~ -85 | researchgate.net |

| Q4(3Al) | ~ -92 | researchgate.net |

| Q4(2Al) | ~ -97 | researchgate.net |

| Q4(1Al) | ~ -102 | researchgate.net |

| Q4(0Al) | ~ -107 | researchgate.net |

In organically modified alumanyloxysilanes, 1H and 13C NMR are essential for characterizing the organic components. acs.orgchemrxiv.orguliege.be These techniques provide information on the structure, conformation, and dynamics of the organic molecules attached to or entrapped within the aluminosilicate framework. uliege.be

13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is commonly used to study the organic moieties. uliege.be For example, in clays (B1170129) modified with cationic surfactants, distinct signals can be assigned to the different carbon atoms of the alkyl chains, such as the N-CH2 and N-CH3 groups. uliege.be The chemical shifts can also provide information about the conformation of the organic chains, for instance, distinguishing between all-trans and dynamically disordered conformations. uliege.be

1H MAS NMR is useful for studying the state of water and hydroxyl groups in these materials. rsc.org Furthermore, heteronuclear correlation experiments like 1H-29Si CPMAS can reveal proximities between protons and silicon atoms, providing insights into the organic-inorganic interface. rsc.org In ion-exchanged porous aluminosilicates, 1H MAS NMR can detect the presence of ammonium (B1175870) cations, for example, through a signal at approximately 8 ppm. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and are highly sensitive to the chemical bonding and structure of alumanyloxysilanes. horiba.comedinst.comwikipedia.org

FTIR spectroscopy is widely used to identify functional groups and characterize the bonding structure in aluminosilicates. researchgate.netmdpi.comfrontiersin.org The mid-infrared region is particularly informative, showing characteristic absorption bands for Si-O, Al-O, and Si-O-Al linkages. horiba.commdpi.com

Key vibrational bands observed in the FTIR spectra of aluminosilicates include:

~1000-1100 cm-1: Asymmetric stretching vibrations of Si-O-Si and Si-O-Al bonds. researchgate.netmdpi.com A strong band around 1070 cm-1 is often attributed to the asymmetric stretching of Si-O-Si in SiO4 tetrahedra. mdpi.com

~910 cm-1: Deformation vibration of the Al-O bond in AlO6 octahedra. mdpi.com

~800 cm-1: This band can be related to the degree of crystallinity in silica (B1680970) species. frontiersin.org

~550 cm-1: Bending vibration of Al-O-Si, characteristic of AlO6 octahedra in aluminosilicates. mdpi.com

~460 cm-1: Bending vibration of Si-O-Si. mdpi.com

Additionally, bands related to water molecules, such as H-O-H stretching vibrations around 3400 cm-1 and bending vibrations around 1640 cm-1, are often present. researchgate.net FTIR microspectroscopy can be employed for spatially resolved chemical imaging, allowing for the analysis of compositional variations within a sample. pressbooks.pub

Table 3: Characteristic FTIR Vibrational Frequencies for this compound-related Structures

| Wavenumber (cm-1) | Assignment | Reference |

| ~3400 | H-O-H stretching | researchgate.net |

| ~1640 | H-O-H bending | researchgate.net |

| ~1000-1100 | Asymmetric Si-O-Si and Si-O-Al stretching | researchgate.netmdpi.com |

| ~910 | Al-O deformation in AlO6 | mdpi.com |

| ~550 | Al-O-Si bending | mdpi.com |

| ~460 | Si-O-Si bending | mdpi.com |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar vibrations and can be used to study the skeletal structure of aluminosilicates. wikipedia.orgspectroscopyonline.comreddit.com UV Raman spectroscopy is particularly advantageous for zeolites and related materials as it can mitigate the strong fluorescence background often encountered with visible excitation. researchgate.net

Raman spectra of aluminosilicates exhibit bands that are characteristic of different ring structures within the framework:

~450-550 cm-1: Associated with four-membered rings of SiO4 tetrahedra. spectroscopyonline.com

~300-430 cm-1: Attributed to six-membered rings, with specific bands around 372 cm-1 in some zeolites. spectroscopyonline.comresearchgate.net

~200-280 cm-1: Corresponds to eight-membered rings. spectroscopyonline.com

The asymmetric stretching modes of (Al/Si)-O linkages in tetrahedral coordination can also be observed, for example, around 1006 cm-1 and 1081 cm-1. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed on certain metal nanostructures. rsc.orgrsc.org While typically performed on gold or silver, SERS on aluminum substrates has also been demonstrated, which could be relevant for studying surface interactions on this compound materials. rsc.orgrsc.org

Table 4: Characteristic Raman Bands for Ring Structures in Aluminosilicates

| Wavenumber (cm-1) | Assignment | Reference |

| ~1006, ~1081 | Asymmetric (Al/Si)-O stretching | researchgate.net |

| ~450-550 | Four-membered rings | spectroscopyonline.com |

| ~300-430 | Six-membered rings | spectroscopyonline.comresearchgate.net |

| ~200-280 | Eight-membered rings | spectroscopyonline.com |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray-based spectroscopic techniques are powerful tools for probing the electronic structure and elemental composition of materials. They are particularly valuable for characterizing the surface and near-surface regions of alumanyloxysilanes.

Aluminum K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly sensitive technique for determining the coordination geometry of aluminum atoms. dtic.milresearchgate.net The absorption edge energy and the features in the XANES spectrum are characteristic of the local environment of the aluminum atoms. dtic.milresearchgate.net

In aluminosilicates, aluminum can exist in different coordination states, primarily four-fold (tetrahedral, uic.eduAl) and six-fold (octahedral, unimelb.edu.auAl) coordination. researchgate.net The Al K-edge position shifts to a higher energy as the coordination number of Al increases. researchgate.net For instance, the average Al K-edge energy for aluminosilicates with four-fold coordinated aluminum is around 1566.7 eV, while for those with six-fold coordinated aluminum, it is approximately 1568.3 eV. researchgate.net

Studies on zeolites, which are crystalline aluminosilicates, have demonstrated the utility of Al K-edge XANES in identifying different aluminum coordination environments. For example, a pre-edge feature in the XANES spectra of some zeolites at high temperatures has been identified as corresponding to three-coordinate aluminum. nih.gov This technique can also distinguish between framework and non-framework aluminum atoms. dtic.mil The intensity of the Al K-edge is also correlated with the concentration of aluminum in tetrahedral and octahedral sites, allowing for a semi-quantitative analysis of the Al distribution. researchgate.net

Key Findings from Al K-edge XANES of Aluminosilicates:

| Coordination Environment | Characteristic Al K-edge Energy (eV) | Observations |

| Three-coordinate Al | A distinct pre-edge feature below the main absorption edge. nih.gov | Observed in some zeolites at elevated temperatures. nih.gov |

| Four-coordinate Al ( uic.eduAl) | ~1566.7 researchgate.net | The edge position can shift with changes in the Al-O bond distance and polyhedron distortion. researchgate.net |

| Six-coordinate Al ( unimelb.edu.auAl) | ~1568.3 researchgate.net | The edge position is sensitive to the Al-O bond distance and bond valence. researchgate.net |

This table provides typical values, and actual energies can vary depending on the specific material and experimental conditions.

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as XANES, provides detailed information about the unoccupied electronic states and the local bonding environment of atoms in a material. diamond.ac.ukrsc.org This technique is particularly surface-sensitive when detecting emitted electrons (electron yield mode). nist.gov

The interpretation of NEXAFS spectra is often aided by theoretical calculations, which can help to assign spectral features to specific electronic transitions and local structures. dtic.mil For example, multiple scattering calculations have been used to interpret the Al K-edge NEXAFS of zeolites. dtic.mil

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com It operates on the principle of the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. ionoptika.commalvernpanalytical.com

For alumanyloxysilanes, XPS is invaluable for determining the surface Al/Si ratio and the chemical states of aluminum, silicon, and oxygen. osti.govschweizerbart.de Analysis of the Al 2p, Si 2p, and O 1s core level spectra can provide information on the bonding environment, such as the presence of Al-O-Si linkages. schweizerbart.de For example, in a study of aluminosilicate minerals, the O 1s peak was deconvoluted into components corresponding to Al-O-Si, Si-O-Si, and non-bridging oxygen. schweizerbart.de

XPS studies on amorphous aluminosilicates have shown that aluminum ions can be preferentially localized on the surface. osti.gov In ultrathin aluminosilicate films, XPS has been used to confirm that silicon and aluminum atoms are in their fully oxidized states. hu-berlin.de The binding energies of the photoelectrons are sensitive to the chemical environment, allowing for the differentiation of various chemical states. malvernpanalytical.com

Typical Binding Energies in XPS Analysis of Aluminosilicates:

| Element | Core Level | Binding Energy (eV) | Chemical State Information |

| Aluminum | Al 2p | ~74.1 | Corresponds to Al³⁺ in Al₂O₃. uic.edu |

| Silicon | Si 2p | ~102-104 | Shifts to higher energy with increased oxidation state (e.g., from Si to SiO₂). globalsino.com |

| Oxygen | O 1s | ~530-533 | Can be deconvoluted to identify Al-O-Si, Si-O-Si, and other oxygen environments. schweizerbart.dehu-berlin.de |

Note: Binding energies can be affected by surface charging, and appropriate charge correction methods are often necessary for accurate interpretation. schweizerbart.de

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.edurigaku.com It works by irradiating a sample with X-rays, which causes the atoms in the sample to emit characteristic fluorescent X-rays. usgs.gov The energy of these fluorescent X-rays is unique to each element, allowing for qualitative and quantitative analysis. rigaku.com

Electron Microscopy Techniques with Spectroscopic Capabilities

Electron microscopy techniques that incorporate spectroscopic capabilities offer the ability to perform chemical analysis at high spatial resolution, providing insights into the local composition and electronic structure of materials at the nanoscale.

Electron Energy-Loss Spectroscopy (EELS) is a technique performed in a Transmission Electron Microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. eels.infowikipedia.org The energy lost by the electrons provides information about the elemental composition, chemical bonding, and electronic properties of the sample at a high spatial resolution. thermofisher.comresearchgate.net

In the context of this compound and related aluminosilicate materials, EELS can be used to create elemental maps, identifying the spatial distribution of aluminum, silicon, and oxygen at the nanoscale. edpsciences.org The fine structure on the core-loss edges, known as Energy-Loss Near-Edge Structure (ELNES), is analogous to XANES and provides information about the local coordination and oxidation state of the elements. researchgate.net

For example, the Al L₂,₃ edge in EELS can be used to distinguish between different coordination environments of aluminum. researchgate.net The threshold energy of the Al ionization edge can indicate whether aluminum is bonded to oxygen. globalsino.com EELS studies have been used to characterize the interfacial layer between aluminum oxide and silicon, identifying the presence of silicon dioxide. uic.edu

Characteristic Energy Losses in EELS of Al and Si Compounds:

| Element | Edge | Energy Loss (eV) | Notes |

| Aluminum | Al L₂,₃ | ~73-78 | The onset energy can shift depending on the chemical environment (e.g., ~73 eV for pure Al, ~75 eV for Al bonded to oxygen). globalsino.comresearchgate.net |

| Silicon | Si L₂,₃ | ~99-104 | The energy loss shifts to higher values as the oxidation state of silicon increases. globalsino.com |

| Oxygen | O K | ~532 |

This table presents approximate energy loss values. The exact values and the fine structure of the edges provide detailed information about the material's chemistry. globalsino.comresearchgate.net

Scanning Transmission X-ray Microscopy (STXM)

Scanning Transmission X-ray Microscopy (STXM) is a powerful spectromicroscopy technique that provides chemical speciation at high spatial resolution, typically better than 50 nm. nih.gov By tuning the energy of a focused soft X-ray beam from a synchrotron source and raster-scanning it across a thin sample, it is possible to generate 2D chemical maps and acquire X-ray Absorption Near-Edge Structure (XANES) spectra from nano-scale regions. nih.govradiologykey.com

For this compound compounds, STXM is particularly valuable as it can probe the K-edges of both aluminum (Al, ~1559 eV) and silicon (Si, ~1839 eV). nih.govgeoscienceworld.org The fine structure of the XANES spectra at these edges provides detailed information about the coordination environment (e.g., tetrahedral vs. octahedral coordination), oxidation state, and local bonding of Al and Si atoms. geoscienceworld.orgcornell.edu

Detailed Research Findings:

STXM studies on related aluminosilicate materials have successfully mapped the distribution and coordination of aluminum. For instance, in studies of Al-tobermorite found in ancient Roman concrete, STXM has been used to create spectroscopic maps distinguishing between tetrahedrally coordinated aluminum (¹ⱽAl) and octahedrally coordinated aluminum (ⱽᴵAl). geoscienceworld.org This is achieved by exploiting the chemical shift in the Al K-edge absorption energy; for example, ¹ⱽAl shows a characteristic absorption peak around 1567 eV, while ⱽᴵAl appears at a higher energy of ~1571 eV. geoscienceworld.org Similarly, the Si K-edge XANES spectra can reveal the degree of polymerization of the silicate (B1173343) network and the Si-O bond distances. cornell.edu This capability allows for the direct visualization of the chemical homogeneity and the nature of the Al-O-Si linkages at the nanoscale within this compound structures.

Diffraction Methods for Crystalline and Amorphous Structures

X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of materials. Depending on the nature of the sample, either single-crystal or powder diffraction methods are employed.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is a non-destructive technique that provides the most precise and detailed information about the three-dimensional structure of a crystalline material. carleton.eduuwaterloo.ca By measuring the diffraction pattern of X-rays from a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the exact arrangement of atoms within the crystal lattice. carleton.eduuhu-ciqso.es

Detailed Research Findings:

While many this compound precursors and derivatives are amorphous or oligomeric, specific crystalline examples have been synthesized and characterized, providing invaluable structural insight. A notable example is the decaaluminum cluster, Al₁₀(OH)₁₆(OSiEt₃)₁₄ , which was isolated from the thermolysis of a triethylsiloxy-substituted alumoxane. rice.edu Its structure was determined by SCXRD, revealing a core analogous to the mineral boehmite, encapsulated by four-coordinate aluminum centers where the triethylsiloxy substituents are located. rice.edu This analysis provided definitive confirmation of the proposed structural models for this class of siloxy-alumoxanes. rice.edu

The table below summarizes the crystallographic data obtained for this representative this compound-type cluster. rice.edu

| Crystal Parameter | Value |

| Compound | Al₁₀(OH)₁₆(OSiEt₃)₁₄ |

| Formula | C₈₄H₂₂₆Al₁₀O₃₀Si₁₄ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 15.62(1) |

| b (Å) | 15.92(2) |

| c (Å) | 17.768(7) |

| α (°) | 106.84(7) |

| β (°) | 97.56(5) |

| γ (°) | 119.33(6) |

| Volume (ų) | 3559.5 |

| Z | 1 |

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are essential for determining the thermal stability, decomposition behavior, and phase transitions of this compound compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ardena.com It provides quantitative information about decomposition processes, thermal stability, and the composition of multi-component systems. thescipub.com

Detailed Research Findings:

TGA is widely used to study the decomposition of this compound precursors and their conversion to ceramic materials. rsc.org For triethylsiloxy-substituted alumoxanes, TGA curves show distinct mass loss steps corresponding to specific decomposition events. rice.edu For instance, analysis of the alumoxane precursor [Al(O)(OH)ₓ(OSiEt₃)₁₋ₓ]ₙ reveals its decomposition pathway. Often, an initial mass loss below 200°C is attributable to the loss of adsorbed water or solvents. thescipub.com Subsequent, more significant mass loss at higher temperatures corresponds to the decomposition of the organic (triethylsiloxy) groups and dehydroxylation of the alumoxane core, leading to the formation of an aluminosilicate residue. rice.edursc.org The ceramic yield—the percentage of the initial mass that remains at high temperatures—is a critical parameter determined by TGA and depends heavily on the substituents. rsc.org

The table below shows representative TGA data for the thermal decomposition of an aluminosilicate precursor gel, indicating the temperature ranges for key mass loss events. psu.edu

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Ambient - 200 | ~15% | Loss of physically adsorbed water and solvent |

| 200 - 500 | ~25% | Decomposition of organic precursors, dehydroxylation |

| > 500 | Stable | Formation of stable aluminosilicate ceramic phase |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. For a compound like this compound, which may exist as a complex mixture of oligomers, mass spectrometry offers a crucial tool for characterization. However, direct analysis can be challenging due to the compound's reactivity and potential for complex fragmentation patterns. The specific mass spectral behavior of this compound is not widely documented in publicly available research, necessitating an inferential approach based on the analysis of related materials such as aluminosilicates, silyl (B83357) ethers, and alumoxanes.

Ionization Techniques and Expected Fragmentation

The choice of ionization technique is critical for the analysis of this compound. Softer ionization methods are generally preferred to minimize excessive fragmentation and preserve the molecular or quasi-molecular ions, which are essential for determining the oligomeric distribution.

Electrospray Ionization (ESI-MS): This technique is particularly well-suited for analyzing polar and large molecules, including oligomeric species like alumoxanes. rsc.org For this compound, ESI-MS would likely generate protonated molecules [M+H]⁺ or other adducts, allowing for the characterization of the different oligomeric forms present in a sample. The resulting mass spectrum would display a distribution of peaks, each corresponding to an oligomer of a different size.

Secondary Ion Mass Spectrometry (SIMS): SIMS is a surface-sensitive technique that could be employed to analyze solid this compound materials. Studies on aluminosilicate minerals using SIMS have shown the detection of oligomeric oxyanions. acs.orgnih.gov For this compound, SIMS analysis could yield negatively charged fragment ions corresponding to the core aluminosilicate structure, such as those with the general formula [AlₘSiₙO₂₍ₘ₊ₙ₎H₍ₘ₋₁₎]⁻. nih.gov A key consideration in interpreting SIMS data of such materials is the potential for isobaric interference, where a combination of aluminum and hydrogen (Al + H) can have the same nominal mass as silicon (Si). nih.gov

Hypothetical Fragmentation Patterns

Based on the known fragmentation behaviors of related compounds, a hypothetical fragmentation pattern for a simple, monomeric this compound (H₃Si-O-AlH₂) can be proposed. The fragmentation would likely proceed through the cleavage of the Si-O, Al-O, Si-H, and Al-H bonds.

The fragmentation of silyl ethers, for instance, often involves rearrangements and the loss of stable neutral molecules or radicals. nih.gov Similarly, the gas-phase chemistry of aluminum-containing compounds shows complex reaction pathways. acs.org For this compound, one could anticipate the following types of fragment ions:

Cleavage of the Al-O-Si backbone: This could lead to the formation of ions such as [H₃SiO]⁺ or [AlH₂O]⁺.

Loss of hydrogen atoms: Fragments corresponding to the loss of one or more hydrogen atoms from the molecular ion are expected.

Rearrangement ions: Complex rearrangements could lead to the formation of various other fragment ions.

Illustrative Mass Spectrometry Data

The following interactive table presents a hypothetical set of major fragment ions that could be observed in the mass spectrum of a simple this compound monomer, along with their proposed structures. This data is illustrative and serves to demonstrate the type of information that would be obtained from a mass spectrometry experiment.

| m/z (mass-to-charge ratio) | Proposed Ion Fragment | Interpretation |

| 77 | [H₃Si-O-AlH₂]⁺ | Molecular Ion (M⁺) |

| 76 | [H₂Si-O-AlH₂]⁺ | Loss of a hydrogen atom from the silicon |

| 75 | [H₃Si-O-Al]⁺ | Loss of two hydrogen atoms from the aluminum |

| 45 | [H₃SiO]⁺ | Cleavage of the O-Al bond |

| 31 | [AlH₂O]⁺ | Cleavage of the Si-O bond with hydrogen transfer |

Iv. Theoretical and Computational Investigations of Alumanyloxysilane

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical methods are fundamental to elucidating the electronic makeup of alumanyloxysilane. These calculations, grounded in the principles of quantum mechanics, offer detailed insights into the molecule's stability, reactivity, and spectroscopic properties.

Ab initio calculations, which are derived from first principles without reliance on empirical parameters, are a powerful tool for studying this compound. numberanalytics.comnorthwestern.edu These methods solve the electronic Schrödinger equation for a fixed nuclear arrangement, providing the electronic energy and wavefunction of the molecule. ru.nl The primary goal of these calculations is to determine the equilibrium geometry of this compound, corresponding to a minimum on the potential energy surface. ru.nl

A foundational ab initio approach is the Hartree-Fock (HF) self-consistent field (SCF) method. In this approximation, each electron is considered to move in the average field created by all other electrons. ru.nl While HF provides a good starting point, more accurate results are obtained by incorporating electron correlation, which accounts for the instantaneous interactions between electrons. Methods such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI) build upon the HF framework to provide a more refined description of the electronic structure. For instance, large-scale CI calculations have been successfully used to investigate the excited states of molecules on surfaces, a concept applicable to understanding the potential photochemical behavior of this compound. uol.de

The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial in ab initio calculations. Larger basis sets provide a more accurate representation of the electronic wavefunction but come at a higher computational cost.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org Unlike ab initio methods that deal with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density.

DFT calculations are instrumental in optimizing the geometry of this compound and predicting its vibrational frequencies. The choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation, is a critical aspect of DFT calculations. rsc.org For example, hybrid functionals like B3LYP and M06-2X have been shown to provide reliable results for a wide range of chemical systems. mdpi.com

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and predict their photophysical properties. nih.govmdpi.com By simulating the electronic transitions, TD-DFT can provide insights into the absorption and emission spectra of this compound. nih.govrsc.org The calculations can reveal the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between the aluminum, oxygen, and silicon atoms. rsc.orgub.edu The predicted HOMO-LUMO energy gap from DFT calculations is a key parameter that influences the molecule's electronic and optical properties. ub.edu

| Property | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| Al-O Bond Length | DFT | 1.74 - 1.77 Å | aip.org |

| Si-O Bond Length | DFT | 1.59 - 1.61 Å | aip.org |

| Si-O-Al Bond Angle | DFT | ~135° | aip.org |

Molecular modeling of the Al-O-Si bond in this compound provides a detailed picture of the bonding interactions and electronic properties. Analysis of the molecular orbitals (MOs) reveals how the atomic orbitals of aluminum, silicon, and oxygen combine to form bonding and antibonding orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity and electronic transitions.

The nature of the Al-O and Si-O bonds can be further analyzed using techniques such as the Natural Bond Orbital (NBO) analysis. This method provides information on the charge distribution, hybridization, and donor-acceptor interactions within the molecule. In aluminosilicate (B74896) systems, it is known that aluminum tetrahedra (AlO₄) are less rigid than silica (B1680970) tetrahedra (SiO₄), which can influence the flexibility of the Al-O-Si linkage. aip.org The electronic structure of the Al-O-Si bridge is crucial, with studies on aluminosilicate glasses showing that a significant portion of aluminum atoms are involved in Si-O-Al linkages. rsc.org

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. frontiersin.orgcapes.gov.br

MD simulations are a valuable tool for performing conformational analysis, especially for molecules with flexible bonds like this compound. nih.govresearchgate.net By simulating the system at different temperatures, it is possible to observe transitions between different conformations and determine their relative stabilities. nih.gov For instance, MD simulations have been used to study the ring inversion barriers in cyclic silanes, a concept that can be extended to potential cyclic derivatives of this compound. rsc.org

These simulations can also shed light on the intermolecular interactions between this compound molecules or with solvent molecules. By analyzing the radial distribution functions, one can understand the local structure and ordering in a condensed phase of this compound.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Interatomic Potential | A set of functions describing the potential energy of the system as a function of atomic positions. acs.org | Crucial for accurately modeling the Al-O-Si and other bonds. |

| Ensemble | The statistical ensemble (e.g., NVE, NVT, NPT) that defines the thermodynamic conditions of the simulation. aip.org | Allows for the study of this compound under different temperature and pressure conditions. |

| Time Step | The small time interval at which the equations of motion are integrated. aip.org | Determines the temporal resolution of the simulation. |

MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to simulate chemical reactions. frontiersin.org This allows for the investigation of reaction pathways, such as the hydrolysis or condensation of this compound. mt.comrsc.org By identifying the transition states, which are the energy maxima along the reaction coordinate, one can calculate the activation energy and reaction rates.

For complex reactions, advanced simulation techniques like metadynamics can be employed to enhance the sampling of the conformational space and explore different reaction channels. mdpi.com The simulation of reaction pathways provides valuable mechanistic insights that are often difficult to obtain through experiments alone. rsc.orgnih.gov

Predictive Modeling for Material Design and Functional Optimization

The rational design of novel materials with tailored functionalities is a primary objective in modern materials science. nih.gov Traditional experimental approaches, often characterized by trial-and-error, can be time-consuming and resource-intensive. acs.orgacs.org Predictive modeling, leveraging computational chemistry and machine learning, offers a paradigm shift, enabling the rapid screening of vast chemical spaces and the identification of promising material candidates before their synthesis. acs.orgacs.orgresearchgate.net This in silico approach accelerates the discovery process, reduces costs, and provides fundamental insights into the relationships between a material's structure and its emergent properties. nih.govresearchgate.net Within the context of this compound-based materials, predictive modeling can guide the design of new frameworks with optimized thermal stability, catalytic activity, or electronic properties by systematically modifying their molecular architecture and predicting the resulting performance.

The integration of machine learning (ML) into computational chemistry and materials science has become a transformative force, dramatically accelerating materials discovery and design. acs.orgresearchgate.net ML models, trained on large datasets generated from experiments or quantum mechanical simulations, can learn complex patterns and relationships within the data to make rapid and accurate predictions. nih.govmdpi.com This data-driven methodology circumvents the need for computationally expensive simulations for every new candidate material, enabling high-throughput virtual screening of immense chemical spaces. nih.govacs.org

The application of ML in this domain can be broadly categorized into several approaches:

Supervised Learning: This is the most common approach, where an algorithm learns from a labeled dataset to predict an output. researchgate.net For instance, a model could be trained on a dataset of various substituted this compound structures and their corresponding, computationally-derived band gaps. The trained model could then predict the band gap for a new, unsynthesized this compound derivative. Common supervised algorithms include Gradient Boosting Regressors (GBR), Support Vector Machines (SVM), and various types of Neural Networks (NN). mdpi.compikairos.eu

Unsupervised Learning: These methods are used to identify hidden patterns and structures in unlabeled data. nih.govresearchgate.net In the context of this compound frameworks, unsupervised learning could be used to cluster different structural motifs based on their geometric or electronic features, helping to understand the diversity of the accessible chemical space. nih.gov

Reinforcement Learning: This approach involves an "agent" that learns to make a sequence of decisions in an environment to maximize a cumulative reward. It has shown potential in the de novo design of molecules by iteratively building structures with desired properties.

The synergy between ML and computational chemistry is powerful; quantum mechanics provides the accurate, fundamental data needed to train reliable ML models, while ML provides the speed to explore material possibilities on an unprecedented scale. acs.orgmpie.de This combined approach is poised to revolutionize the design of functional materials, including those based on this compound frameworks, for applications in catalysis, electronics, and energy storage. acs.orgu-tokyo.ac.jp

A core tenet of materials design is the principle that a material's properties are intrinsically linked to its chemical structure. researchgate.net Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that formalizes this link by creating mathematical models that correlate quantitative descriptors of a molecule's structure with a specific property of interest. chemrxiv.orgintofuture.org These descriptors can be simple, such as molecular weight, or more complex, derived from the 3D electronic and steric features of the molecule. mdpi.com

For this compound frameworks, QSPR models can be developed to predict a wide range of critical properties. The process involves several key steps:

Data Collection: A dataset of diverse this compound derivatives is assembled. For each derivative, a specific property (e.g., thermal decomposition temperature, dielectric constant, catalytic activity for a specific reaction) is determined, either through experimentation or high-fidelity computational methods like Density Functional Theory (DFT).

Descriptor Calculation: A large number of molecular descriptors are calculated for each structure in the dataset. mdpi.com These can include constitutional descriptors (e.g., atom counts, bond counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Development and Validation: Using machine learning algorithms, a regression or classification model is built that finds the best correlation between a subset of the calculated descriptors and the target property. mdpi.com The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and generalizable. pikairos.eu

Once validated, the QSPR model serves as a rapid and cost-effective tool to predict the properties of novel, hypothetical this compound structures. This allows researchers to prioritize the synthesis of only the most promising candidates, drastically accelerating the materials development cycle.

To illustrate this, the following interactive table presents a hypothetical QSPR study for predicting the thermal stability (measured as Decomposition Temperature, Td) of various functionalized this compound oligomers. The descriptors chosen are for exemplary purposes.

| Structure ID | Functional Group (R) | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Predicted Decomposition Temp. (Td) (°C) |

|---|---|---|---|---|

| AS-01 | -CH3 (Methyl) | 148.2 | 26.3 | 350 |

| AS-02 | -C2H5 (Ethyl) | 162.2 | 26.3 | 342 |

| AS-03 | -CF3 (Trifluoromethyl) | 202.1 | 26.3 | 385 |

| AS-04 | -Ph (Phenyl) | 210.3 | 26.3 | 410 |

| AS-05 | -Si(CH3)3 (Trimethylsilyl) | 206.4 | 26.3 | 365 |

| AS-06 | -OH (Hydroxyl) | 150.1 | 46.5 | 320 |

Such a model, once developed from a larger and more complex set of real data, could rapidly screen thousands of potential functional groups to identify novel this compound candidates with superior thermal properties for high-temperature applications. mdpi.commdpi.com

V. Reaction Mechanisms and Pathways Involving Alumanyloxysilane

Mechanistic Elucidation of Formation Reactions for Alumanyloxysilanes

Proton transfer is a critical step in both the hydrolysis of precursors and the subsequent condensation reactions. researchgate.netrsc.org The mechanisms are typically catalyzed by either acid or base.

Under acidic conditions, the process is initiated by the protonation of an alkoxide group (OR) or a hydroxyl group (OH) attached to silicon or aluminum. unm.edu This protonation makes the group a better leaving group, facilitating nucleophilic attack by water (hydrolysis) or a silanol (B1196071)/aluminol group (condensation). unm.edu The reaction can be described as a bimolecular displacement. unm.edu In some cases, proton transfer is facilitated by a "proton shuttle," where a solvent molecule like water transports a proton between sites. researchgate.net For instance, DFT calculations have revealed transition states in silicate (B1173343) oligomerization where a water molecule forms a bridge to assist in transferring a proton from an attacking Si-OH group to a leaving Si-OH group, forming a more labile Si-OH₂ group. rsc.org

Under basic conditions, a hydroxyl anion directly attacks the silicon or aluminum center. unm.edu Proton transfer occurs when a silanol or aluminol group is deprotonated to form a more nucleophilic silanolate (SiO⁻) or aluminate (AlO⁻) anion. These highly reactive species can then readily attack another precursor molecule, leading to condensation. ceramics-silikaty.cz The rate-determining step in certain aminonitrile formation reactions, which share mechanistic similarities, has been identified as the proton migration from an NH₃⁺ group to a water cluster. ucl.ac.uk

Proton-coupled electron transfer (PCET) represents another class of reactions where the transfer of a proton and an electron are interdependent. rsc.org These can proceed stepwise (ETPT or PTET) or in a concerted fashion (CEPT). rsc.org Such mechanisms are crucial in various redox processes and can play a role in the activation of X-H bonds, including O-H bonds in silanols and aluminols during certain synthesis conditions. rsc.org

The formation of the Si-O-Al bond is fundamentally a nucleophilic substitution reaction. The process can be viewed from two perspectives: a nucleophilic oxygen from one precursor attacking the electrophilic metal center of another. Computational studies on aluminophosphate oligomerization, an analogous system, have shown that a favorable pathway involves a Lewis acid-base reaction where the aprotic oxygen of phosphoric acid acts as a nucleophile, attacking the central aluminum atom of an Al(OH)₄⁻ species. scispace.com

Similarly, in aluminosilicate (B74896) systems, a deprotonated silanol (silanolate) or aluminol can act as the nucleophile. The reaction mechanism often resembles a second-order nucleophilic substitution (Sₙ2), involving a nucleophilic attack that forms a charged, often pentacoordinate, intermediate, followed by the elimination of a ligand (like H₂O or ROH). rsc.org The relative electrophilicity of the silicon and aluminum centers and the nucleophilicity of the attacking species dictate the reaction kinetics. Studies on silicate oligomerization show that the nucleophilic attack by a deprotonated silicate oxygen, [Si(OH)₃O]⁻, on an aluminum center is a key step. rsc.org

The reaction can also be initiated by the nucleophilic attack of a hydroxyl group from a surface onto the aluminum atom of a precursor molecule, leading to the formation of an O-Al dative bond. aip.org This type of nucleophilic addition is often barrierless and thermodynamically favorable. aip.org In some cases, such as the reaction of silylene complexes, a silicon center can exhibit dual nucleophilic and electrophilic character, participating in complex bond formation sequences. rsc.org

During the synthesis and aging of alumanyloxysilane materials, bond dissociation and rearrangement are crucial for achieving thermodynamic stability. The Si-O-Al linkage is susceptible to cleavage under both acidic and basic conditions. researchgate.netrsc.org The breakdown of siloxane bonds, and by extension aluminosiloxane bonds, can occur via scission in the presence of protic acids or various nucleophiles. researchgate.net

Molecular dynamics simulations have shed light on the hydrolytic failure mechanisms of the Al-O-Si bond under stress. One pathway involves the adsorption of a water molecule onto a distorted aluminate tetrahedron. The water then dissociates, with the OH⁻ remaining coordinated to the aluminum and the H⁺ protonating the bridging oxygen. This protonation weakens the Al-O bond, leading to its cleavage and the formation of Si-OH and Al-OH groups. frontiersin.org A key difference between the Al-O-Si and Si-O-Si linkages is the relative stability of the reaction intermediates; the intermediates during the hydrolysis of the Al-O-Si bond are more stable, making its breakdown a slower process compared to the Si-O-Si bond. frontiersin.org

Rearrangements can also occur. While direct evidence for complex rearrangements like the Hofmann or Claisen rearrangements chemrxiv.orggelest.com in inorganic sol-gel chemistry is not common, intramolecular reorganization is plausible. Gas-phase studies of silyl (B83357) and germyl (B1233479) cations have shown that ligand exchange can proceed through an intermediate where migration of a silyl group occurs within a Lewis acid-base complex. researchgate.net Such migrations and rearrangements within the gel network, especially during thermal treatment or aging, can lead to the minimization of ring strain and the formation of more stable, condensed structures. Uncatalyzed degradation and rearrangement of siloxanes can occur at high temperatures (>350°C) through "backbiting" mechanisms, particularly if silanol end-groups are present. researchgate.net

Reactivity Studies in Diverse Chemical Environments

The reactivity of alumanyloxysilanes is dictated by the chemical environment, including factors like pH, temperature, and the presence of various ligands. This reactivity is largely determined by the kinetics of hydrolysis and condensation and the coordination chemistry at the metal centers.

Hydrolysis of alkoxysilanes is catalyzed by both acids (H₃O⁺) and bases (OH⁻), with a minimum rate observed around pH 7. unm.edu In contrast, the condensation rate is minimal at a pH of approximately 4. researchgate.net This kinetic competition is crucial; for example, under acid-catalyzed conditions with low water content, hydrolysis can be faster than condensation, leading to the formation of weakly branched, polymer-like networks. unm.edu Conversely, base-catalyzed conditions with higher water content tend to produce more highly branched, colloidal-like particles. unm.edu

The nature of the alkyl group on the precursor also has a significant inductive effect on reaction rates. Electron-donating alkyl groups tend to stabilize positively charged transition states in acid-catalyzed hydrolysis, while electron-withdrawing substituents (like other siloxy groups) stabilize negative transition states in base-catalyzed reactions. unm.edu The steric bulk of the alkoxy groups also plays a role, with hydrolysis rates generally decreasing in the order: methoxy (B1213986) > ethoxy > isopropoxy. gelest.com

A kinetic model for the co-hydrolysis and condensation of tetraethoxysilane (TEOS) and ethyltriethoxysilane (B166834) (ETES) treated hydrolysis as a reversible reaction and condensation as irreversible, showing that the final product distribution depends on both the silanol equilibrium and the relative rates of self- and cross-condensation. osti.gov

Table 1: Factors Influencing Hydrolysis and Condensation Kinetics of Silane (B1218182) Precursors

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Research Finding |

|---|---|---|---|

| pH | Minimum around pH 7; increases in acidic and basic conditions. unm.edu | Minimum around pH 4; increases at lower and higher pH. researchgate.net | The differing pH minima for hydrolysis and condensation allow for structural control of the resulting gel. unm.eduresearchgate.net |

| Catalyst | Both acid and base act as catalysts. unm.edu | Both acid and base act as catalysts. gelest.com | For TEOS hydrolysis, acid catalysis (HCl) gave rate constants of 4.5-65 x 10⁻² M⁻¹min⁻¹, while base catalysis (NH₃) gave constants of 1.4-8 x 10⁴ s⁻¹ (first-order assumption). nih.gov |

| Water Ratio (H₂O/Si) | Higher water concentration generally increases the rate. nih.gov | Complex effect; water is a product of one condensation pathway but a reactant for hydrolysis, which produces the necessary silanols. unm.edu | Under base catalysis, higher water ratios lead to more highly branched, particulate "colloidal" gels. unm.edu |

| Precursor Structure | Rate decreases with steric bulk of alkoxy group (methoxy > ethoxy). gelest.com | Rate is influenced by inductive effects of non-hydrolyzable organic groups. unm.edu | Substitution of alkyl groups for alkoxy groups increases electron density at the Si center, affecting transition state stability. unm.edu |

| Temperature | Rate increases with temperature (Arrhenius behavior). nih.gov | Rate increases with temperature. | The activation energy for TEOS hydrolysis with a phosphoric acid catalyst was calculated to be 33.3 kJ mol⁻¹. nih.gov |

The coordination environment of both silicon and aluminum is central to the reactivity of alumanyloxysilanes. Silicon is almost exclusively found in a tetrahedral (four-coordinate) environment in these structures. ceramics-silikaty.cz However, pentacoordinate and even hexacoordinate silicon intermediates are proposed in substitution mechanisms. ceramics-silikaty.cz Computational studies of ligand exchange on silicon phthalocyanines suggest a heptacoordinate silicon transition state is involved in the solvolytic process. nih.gov

Aluminum exhibits much greater flexibility in its coordination, readily adopting tetrahedral (AlO₄), pentacohedral (AlO₅), and octahedral (AlO₆) geometries. ceramics-silikaty.czacs.org The specific coordination state is influenced by synthesis conditions, such as the choice of aluminum precursor and the concentration of water. acs.org The formation of pentacoordinated aluminum has been correlated with the substitution of silicon atoms into the second coordination sphere of other silicons, indicating the formation of Si-O-Al linkages. acs.org

This ability of aluminum to easily expand its coordination number is a key reason for the kinetic lability of small, acyclic aluminosilicate species in solution. researchgate.net It facilitates ligand exchange reactions, where one ligand (e.g., H₂O, OH⁻, OR⁻) is replaced by another. wikipedia.org Such exchanges are fundamental to the condensation process. For example, a water ligand on a hydrated aluminum ion can be exchanged for a silanol group, leading to the formation of an Al-O-Si bond. DFT studies have shown that Al-substitution facilitates silicate chain merging due to the ease of coordination change at the Al-center. rsc.org In some cases, this can involve an associative mechanism, where an incoming ligand binds to form a higher-coordinate intermediate before another ligand is lost. wikipedia.org

Table 2: Coordination Environments and Ligand Exchange at Al and Si Centers

| Center | Common Coordination | Higher Coordination States (Intermediates/Special Cases) | Role in Reactivity |

|---|---|---|---|

| Silicon (Si) | Tetrahedral (4-coordinate). ceramics-silikaty.cz | Pentacoordinate (5-coordinate), Hexacoordinate (6-coordinate), Heptacoordinate (7-coordinate) transition states. ceramics-silikaty.cznih.gov | The stable tetrahedral state is the endpoint, but higher-coordinate intermediates are key in nucleophilic substitution and ligand exchange mechanisms. |

| Aluminum (Al) | Tetrahedral (4-coordinate), Pentacoordinate (5-coordinate), Octahedral (6-coordinate). ceramics-silikaty.czacs.org | Heptacoordinate (7-coordinate) states are possible but less common. rsc.org | Flexible coordination allows Al to act as a junction point in aluminosilicate networks and facilitates rapid ligand exchange, making acyclic aluminosilicate species kinetically labile and reactive. rsc.orgresearchgate.net |

Identification and Characterization of Intermediates and Transition States

The formation of alumanyloxysilanes and their subsequent reactions are believed to involve several transient species. The identification and characterization of these intermediates and transition states are paramount for elucidating the reaction pathways.

Intermediates:

In the reaction of organoaluminum compounds with silanols, such as diphenylsilanediol (B146891) (Ph₂Si(OH)₂), the formation of intermediate complexes is proposed. nih.gov The reaction between triisobutylaluminum (B85569) (Al(iBu)₃) and Ph₂Si(OH)₂ likely proceeds through an active intramolecular complex. nih.gov This initial interaction can lead to the formation of monomeric or oligomeric siloxyalumoxane structures. nih.govsemanticscholar.org For instance, the reaction of Al(iBu)₃ with 1-(hydroxymethyl)-3-(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane (an α-diol) at an equimolar ratio can yield 1-(diisobutylalumoxymethyl)-3-(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane, a monomeric compound, due to steric hindrance preventing further reaction at the second hydroxyl group. semanticscholar.org

In reactions leading to aluminosilicate materials, various silicon- and aluminum-containing species can act as intermediates. In the chemical vapor deposition (CVD) process for producing amorphous SiO₂, numerous intermediate chlorosiloxane clusters have been identified. ceramics-silikaty.cz Similarly, in zeolite synthesis, the nature of the diffusing molecules that act as precursors to the final crystalline structure is a subject of ongoing research, with single and double four-rings (D4R) being identified spectroscopically as potential nucleating species. ceramics-silikaty.cz

The characterization of these intermediates often relies on spectroscopic techniques. For example, ¹H-NMR spectroscopy has been used to observe the proton signals of isobutyl and phenyl groups in isobutylalumoxanephenylsiloxane oligomers. nih.gov In more complex systems, advanced techniques such as solid-state NMR (e.g., ²⁷Al and ²⁹Si MAS NMR) are employed to probe the coordination environments of aluminum and silicon in aluminosilicate glasses and powders. core.ac.ukresearchgate.net These studies reveal the presence of aluminum in four-, five-, and six-coordinated environments, which can be considered as different intermediate states or part of the final amorphous structure. core.ac.uk

Transition States:

Transition states in reactions involving alumanyloxysilanes are high-energy, short-lived structures that are inherently difficult to observe directly. acs.org Their existence and nature are often inferred from kinetic data and computational modeling. For instance, in Lewis acid-catalyzed reactions of silyl enol ethers, acyclic transition states are believed to be operative. wikipedia.org

In the synthesis of zeolites, the transition state stability can be influenced by the structure of organic structure-directing agents (OSDAs), which in turn affects the placement of aluminum atoms within the zeolite framework. ufl.edu Computational studies, such as those using density functional theory (DFT), are powerful tools for modeling these transition states and understanding the reaction pathways. oup.com For example, DFT calculations have been used to propose a mechanism for the aluminum-catalyzed hydroboration of carbonyls, involving a tetrahedral intermediate. goettingen-research-online.de

The table below summarizes some of the proposed intermediates and their characterization methods in reactions related to alumanyloxysilanes.

| Reaction Type | Proposed Intermediate(s) | Characterization/Evidence | Reference(s) |

| Organoaluminum + Silanol | Active intramolecular complexes, monomeric and oligomeric siloxyalumoxanes | ¹H-NMR Spectroscopy | nih.govsemanticscholar.org |

| Aluminosilicate Synthesis (Zeolites) | Single and Double Four-Rings (D4R) | Spectroscopic methods, Computational modeling | ceramics-silikaty.cz |

| Aluminosilicate Synthesis (Amorphous) | Various coordination states of Al (IV, V, VI) and Si | Solid-state ²⁷Al and ²⁹Si MAS NMR | core.ac.uk |

| Lewis Acid Catalysis (Silyl enol ethers) | Acyclic transition state complexes | Inferred from stereochemical outcomes, Computational modeling | wikipedia.org |

| Aluminum-catalyzed Hydroboration | Tetrahedral aluminum alkoxide intermediates | DFT calculations | goettingen-research-online.de |

Stereochemical Implications in this compound Reaction Mechanisms

The stereochemistry of reactions involving alumanyloxysilanes is a critical aspect, particularly when chiral centers are present in the reactants or created during the reaction. The stereochemical outcome provides valuable mechanistic insights.

A key example is the rearrangement of α-silylcarbinols to silyl ethers, a reaction that can be considered analogous to transformations involving this compound-like structures. Studies on optically active silylcarbinols have shown that this rearrangement proceeds with a high degree of stereoselectivity, specifically with retention of configuration at the asymmetric silicon center. cdnsciencepub.com This suggests a mechanism where the migrating group moves from carbon to silicon on the same face of the silicon atom.

In reactions catalyzed by chiral aluminum complexes, the stereochemical outcome is often controlled by the catalyst. For instance, chiral (salen)Al(III) complexes have been used for the stereoselective addition of trimethylsilylcyanide (TMSCN) to aldehydes, yielding cyanohydrin trimethylsilyl (B98337) ethers with high enantiomeric excess. nih.gov The chiral environment provided by the ligand dictates the facial selectivity of the nucleophilic attack on the aldehyde.

The geometry of reactants can also influence the stereochemistry of the products. In Lewis acid-catalyzed additions of silyl enol ethers or allylsilanes, the double bond geometry of the starting material does not always translate directly to the product's stereochemistry, suggesting flexible, acyclic transition states where steric factors play a dominant role in controlling diastereoselectivity. wikipedia.org

In the context of chiral aluminosilicate synthesis, the goal is to create materials with enantioselective properties. This can be attempted by using chiral organic structure-directing agents (OSDAs) during the synthesis, with the aim of transferring the chirality to the inorganic framework. researchgate.net While achieving homochiral zeolites remains a challenge, this approach highlights the importance of stereochemical control at the molecular level during the formation of these extended structures. researchgate.net

The table below outlines the stereochemical outcomes in relevant reactions.

| Reaction | Reactant(s) | Key Feature | Stereochemical Outcome | Reference(s) |

| Silylcarbinol to Silyl Ether Rearrangement | Optically active α-silylcarbinol | Intramolecular rearrangement | Retention of configuration at silicon | cdnsciencepub.com |

| Asymmetric Cyanosilylation | Aldehyde, TMSCN | Chiral (salen)Al(III) catalyst | High enantioselectivity (formation of one enantiomer of the silyl ether product is favored) | nih.gov |

| Lewis Acid-Catalyzed Mukaiyama Aldol | Silyl enol ether, Aldehyde | Acyclic transition state | Diastereoselectivity controlled by sterics, not always dependent on silyl enol ether geometry | wikipedia.org |

| Chiral Zeolite Synthesis | Aluminosilicate precursors | Chiral organic structure-directing agent (OSDA) | Potential for transfer of chirality to the inorganic framework | researchgate.net |

Vi. Alumanyloxysilane in Catalytic Systems and Processes

Heterogeneous Catalysis with Alumanyloxysilane-Derived Materials

This compound-containing solids, such as zeolites and amorphous silica-alumina, function by providing a high-surface-area scaffold populated with catalytically active centers. mdpi.com The synthesis method heavily influences the final properties of the catalyst. For instance, sol-gel processes allow for the creation of amorphous silica-alumina with a high degree of homogeneity in the Si-Al distribution, which is crucial for generating a greater number of strong acid sites. acs.org Similarly, the fabrication of mesoporous structures like Al-SBA-15 through hydrothermal methods results in materials with well-defined porosity and tunable acidity, making them ideal for various catalytic applications. acs.org

The primary active sites in this compound catalysts are acid sites generated at the Al-O-Si bridge. When a trivalent aluminum (Al³⁺) atom substitutes a tetravalent silicon (Si⁴⁺) atom in a silica (B1680970) framework, a net negative charge is created on the framework, which is balanced by a counter-ion, typically a proton (H⁺). This proton, associated with the oxygen atom bridging the Al and Si atoms, acts as a Brønsted acid site (a proton donor). acs.orgfrontiersin.org The strength and density of these Brønsted acid sites are critical to the catalyst's performance and can be tailored by controlling the Al content and its distribution within the silica matrix. acs.org A higher, more uniform dispersion of aluminum generally leads to a greater number of stronger acid sites. acs.org

In addition to Brønsted sites, Lewis acid sites (electron-pair acceptors) can also be present, often associated with extra-framework aluminum species or coordinatively unsaturated aluminum atoms within the structure. mdpi.comacs.org The presence and relative abundance of Brønsted and Lewis acid sites can be enhanced by grafting Al³⁺ ions onto a silica support, as demonstrated with Al-SBA-15 materials. acs.org

Characterization of these active sites involves a suite of sophisticated techniques. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al and ²⁹Si MAS NMR, provides detailed information about the coordination environment of aluminum (e.g., tetrahedral vs. octahedral) and the connectivity of the silicon atoms, revealing the extent of Si-O-Al bridge formation. frontiersin.org Fourier-Transform Infrared (FTIR) spectroscopy, often combined with the adsorption of probe molecules like pyridine, is used to distinguish between and quantify Brønsted and Lewis acid sites. acs.orgacs.orgencyclopedia.pub Other methods such as Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD) and advanced computational modeling using Density Functional Theory (DFT) are also employed to determine acid strength distribution and to model the structure of active sites. researchgate.netgoogle.com

Table 1: Techniques for Characterizing Active Sites in Al-O-Si Catalysts

| Technique | Information Obtained | Reference(s) |

| Solid-State NMR | Coordination of Al (tetrahedral/octahedral), Si-O-Al connectivity. | frontiersin.org |

| FTIR Spectroscopy | Identification and quantification of Brønsted and Lewis acid sites (with probe molecules like pyridine). | acs.orgacs.org |

| NH₃-TPD | Measurement of total acidity and acid strength distribution. | researchgate.net |

| DFT Modeling | Theoretical modeling of active site structures and reaction mechanisms. | google.com |

Studies have shown that a highly intimate mixing of aluminum and silicon atoms is crucial for maximizing catalytic activity. acs.org For example, in the dehydration of ethanol, amorphous aluminosilicates prepared via non-hydrolytic sol-gel (NHSG) methods, which ensure a high homogeneity of Si-Al dispersion, exhibit increased numbers of stronger acid sites and superior catalytic performance compared to conventionally prepared silica-alumina. acs.org Similarly, the catalytic activity of polymeric aluminum chloride-silica composites is directly attributed to the formation of Al-O-Si bonds, which create highly electrophilic aluminum centers that function as potent active sites. researchgate.net The specific geometry of the active site, such as an aluminum ion surrounded by three silicon atoms via oxygen bridging, can create an asymmetrically distributed and extremely strong electrophilic center, significantly boosting catalytic efficiency.

Specific Catalytic Transformations Enabled by Alumanyloxysilanes

The acidic nature of the Al-O-Si linkage makes these materials effective catalysts for a wide range of organic reactions that proceed via carbocationic intermediates.

Friedel-Crafts Reactions

Friedel-Crafts reactions, particularly alkylations, are classic acid-catalyzed processes for forming carbon-carbon bonds. Aluminosilicate (B74896) catalysts, both amorphous and crystalline (zeolites), have proven to be highly effective and reusable catalysts for these transformations. They offer a safer and more environmentally friendly alternative to traditional homogeneous catalysts like AlCl₃.

Mesoporous aluminosilicates with 3D cage-like structures have been used for the C3-selective Friedel-Crafts alkylation of indoles with electron-deficient olefins, achieving excellent yields. researchgate.net The high surface area, large pore volume, and strong acidity of these materials are credited for their high activity. Nanoporous aluminosilicates also efficiently catalyze the reaction of indoles with aldehydes and acetals to produce bis-indolylalkanes. acs.org Layered aluminosilicates, such as montmorillonite (B579905) clay, have demonstrated exceptional activity and durability in the continuous-flow Friedel-Crafts alkylation of arenes with alcohols.

Table 2: Friedel-Crafts Alkylation using Aluminosilicate Catalysts

| Substrates | Catalyst | Product Type | Yield | Reference(s) |

| Indole, Chalcone | Mesoporous 3D Aluminosilicate (AlKIT-5) | 3-Alkylindole | 94% | |

| Indole, Benzaldehyde | Nanoporous Aluminosilicate (Zeolite Beta) | Bis(indolyl)methane | 98% | acs.org |

| p-Xylene, Benzyl Alcohol | Montmorillonite K10 | Alkylated Arene | High Conversion | |

| Furan, Phytol | Y-Type Zeolite | 2-Alkylated Furan | >90% | acs.org |

Condensation and Polymerization Catalysis

The acidic sites in this compound materials are also capable of catalyzing condensation and polymerization reactions. For example, various amorphous aluminosilicates and zeolites like Al-MCM-41 and Al-SBA-15 are active catalysts for the ring-opening polymerization of tetrahydrofuran (B95107) (THF). researchgate.net Research indicates that both weak and medium strength acid sites contribute to the reaction, with catalysts possessing higher total acidity and larger pores showing greater activity. researchgate.net

Aluminosilicates are also used in acetalization reactions, a type of condensation reaction. Catalysts synthesized from kaolin (B608303) have been successfully used for the acetalization of 3,4-dimethoxybenzaldehyde (B141060) with propylene (B89431) glycol. In the realm of polymer processing, aluminosilicate catalysts like MCM-41 are employed for the catalytic cracking of waste plastics such as polyethylene. This process involves breaking down large polymer chains and can include secondary reactions like oligomerization and polymerization.

Oxidation and Coupling Reactions

While the intrinsic acidity of alumanyloxysilanes is key for many reactions, these materials also serve as excellent supports for metal-based catalysts used in oxidation and coupling reactions. researchgate.net The support can influence the dispersion, stability, and electronic properties of the metallic active phase.

In C-C coupling reactions, a CuO/aluminosilicate catalyst has been shown to be efficient for the aqueous Heck coupling of styrene (B11656) with aryl halides. frontiersin.org Similarly, palladium nanoparticles encapsulated within halloysite, a natural aluminosilicate clay, catalyze Suzuki-Miyaura coupling reactions effectively under aqueous, room-temperature conditions. google.com Iron-containing mesoporous aluminosilicates (Fe-Al-MCM-41) have been developed for the direct alkenylation of phenols with phenylacetylenes, demonstrating the synergy between the aluminosilicate support and a transition metal center. scielo.br

In the field of oxidation, layered aluminosilicates have been used as catalysts for the oxidation of volatile organic compounds (VOCs) like ethanol. Furthermore, chromium-containing takovite-aluminosilicate materials have shown high efficiency in the oxidation of hydrocarbons such as cyclooctene (B146475) and cyclohexane (B81311) using hydrogen peroxide as the oxidant. frontiersin.org Zeolites, a class of crystalline aluminosilicates, are widely used as supports for metal catalysts (e.g., Platinum, Cobalt, Manganese) in various oxidation reactions, including the oxidation of CO, VOCs, and nitrogen oxides (NOx). acs.org The properties of the zeolite, such as Si/Al ratio and pore structure, significantly impact the performance of the supported metal catalyst.

Cyano Silylation Reactions

This compound moieties are implicated as key transient species or components of catalytic systems in cyanosilylation reactions, which involve the addition of a silyl (B83357) cyanide, most commonly trimethylsilyl (B98337) cyanide (TMSCN), to a carbonyl group. This reaction is a crucial method for synthesizing cyanohydrins, which are valuable intermediates in the production of compounds like α-hydroxy acids and β-amino alcohols. google.com The catalysts are often Lewis acidic aluminum complexes that activate the carbonyl substrate.

A well-defined, three-coordinated organoaluminum cation has been demonstrated as an effective pre-catalyst for the cyanosilylation of various aldehydes and ketones under solvent-free and mild conditions. Current time information in Bangalore, IN. The proposed mechanism suggests that the aluminum center of the catalyst coordinates to the carbonyl oxygen of the substrate. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the cyanide group from TMSCN. The subsequent transfer of the trimethylsilyl group to the oxygen atom results in the formation of a cyanohydrin trimethylsilyl ether, passing through a state that involves Al-O-Si linkages. Current time information in Bangalore, IN. This process is highly efficient, achieving high turnover numbers (TON) and turnover frequencies (TOF). Current time information in Bangalore, IN.

The versatility of such aluminum-based catalytic systems allows for high chemoselectivity, particularly for the cyanosilylation of aldehydes over ketones. Current time information in Bangalore, IN. Research has shown that with very low catalyst loading (e.g., 0.05 mol%), a variety of aldehydes and ketones can be converted in very short reaction times. Current time information in Bangalore, IN.

Below is a table summarizing research findings for cyanosilylation reactions catalyzed by systems where this compound intermediates are relevant.

Interactive Data Table: Catalytic Cyanosilylation of Carbonyl Compounds| Catalyst System | Substrate | Reagent | Conditions | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Cationic Organoaluminum Complex | Benzaldehyde | TMSCN | Solvent-free, 5 min | >99 | Current time information in Bangalore, IN. |

| Cationic Organoaluminum Complex | Acetophenone | TMSCN | Solvent-free, 5 min | 98 | Current time information in Bangalore, IN. |

| Cationic Organoaluminum Complex | Cyclohexanone | TMSCN | Solvent-free, 5 min | 99 | Current time information in Bangalore, IN. |

| Cu(II) Coordination Polymer | Benzaldehyde | TMSCN | Methanol, 8h | 79.0 | google.com |

| Cu(II) Coordination Polymer + Ionic Liquid | Benzaldehyde | TMSCN | Methanol, 8h | 99.0 | google.com |

Advanced Catalytic Concepts Utilizing this compound Moieties

The unique structural and electronic properties of the Al-O-Si linkage found in this compound are being leveraged in advanced catalytic materials. These concepts aim to enhance catalyst stability, activity, and selectivity by controlling the environment around the active site at the nanoscale.

This compound components are integral to various nanocatalytic and thermocatalytic systems, primarily in the form of amorphous or crystalline aluminosilicates. These materials, which are rich in Al-O-Si bonds, serve as highly effective catalysts or catalyst supports due to their tunable acidity, high surface area, and thermal stability. nih.govmdpi.com

The formation of Al-O-Si bonds is reported to be the essential reason for the high catalytic activity of composite catalysts made from polymeric aluminum chloride and silica gel. acs.orgresearchgate.net These active centers can be formed in situ through methods like mechanical grinding, creating highly active Lewis acid sites. acs.orgresearchgate.netresearchgate.net Such nanocatalysts have demonstrated excellent performance and stability in the synthesis of various organic compounds. acs.orgresearchgate.net

In thermocatalysis, which involves reactions at high temperatures, materials containing this compound linkages, such as alumina-silica mixtures and zeolites, are widely used as catalyst carriers. researchgate.net Their structural integrity at elevated temperatures prevents the sintering or agglomeration of active metal nanoparticles, a common cause of deactivation. nih.govrsc.org For instance, silica coatings on core nanoparticles provide stability at high temperatures and in the presence of steam, which can otherwise hydrolyze Si-O-Si bonds and cause the catalyst structure to collapse. rsc.org Aluminosilicate nanotubes, a specific architecture, can act as nanoreactors themselves, with the inner lumen and outer surface providing different chemical functionalities (Al-OH and Si-O-Si groups, respectively). rsc.org

The table below presents examples of nanocatalytic and thermocatalytic systems that rely on the properties of Al-O-Si linkages.

Interactive Data Table: Nanocatalysis and Thermocatalysis with this compound-Related Components| Catalytic System | Application | Key Feature | Source(s) |

|---|---|---|---|

| Polymeric Aluminum Chloride–Silica Gel Composite | Synthesis of xanthene and pyrimidinone | In situ formation of Al-O-Si active centers | acs.orgresearchgate.netresearchgate.net |

| Ni on Alumina-Silica Support | Partial Oxidation of Methane (B114726) (POM) | High thermal stability and dispersion of Ni nanoparticles | mdpi.com |

| Core-Shell Nanoparticles (e.g., Metal@Silica) | CO2 Conversion, Hydrogenation | Encapsulation of active metal core prevents sintering at high temperatures | nih.govrsc.org |

| Aluminosilicate Nanotubes (Halloysite) | Nanoreactors for various reactions | Unique dual chemistry of Al2O3 inner and SiO2 outer surfaces | rsc.org |

Polymeric Nanoreactors Incorporating this compound Architectures

Polymeric nanoreactors represent a sophisticated approach to catalysis, where a catalyst is confined within a polymer-based architecture, such as a micelle or polymersome. academie-sciences.fr This strategy protects the catalyst, allows for reactions in different media (e.g., water), and facilitates catalyst recovery and recycling. academie-sciences.fr While direct examples of polymeric nanoreactors built from this compound polymers are not abundant in literature, the principles of their construction allow for the incorporation of this compound moieties.

This can be achieved in several ways:

Encapsulation: Pre-synthesized aluminosilicate nanoparticles, which are rich in Al-O-Si bonds, can be encapsulated within the core of a self-assembled amphiphilic block copolymer micelle. academie-sciences.frrsc.org The polymer shell would control substrate access to the catalytic core and provide solubility to the entire nanoreactor assembly.

Polymer Support Functionalization: A polymer backbone can be functionalized with molecular precursors, such as organo-aluminums and organo-silanes. Subsequent treatment could then form the this compound (Al-O-Si) linkages, creating a polymer-supported catalyst where the active sites are an integral part of the polymer matrix. nih.govroutledge.com The design of the polymer support, including its rigidity and the density of catalytic sites, can be tuned to enhance catalytic activity beyond that of non-supported analogues. nih.gov